BCP Core Imparts Superior Aqueous Solubility Relative to Phenyl Ring Bioisostere
In a validated γ-secretase inhibitor scaffold, replacement of the central para-substituted fluorophenyl ring (BMS-708,163, Compound 1) with a BCP motif yielded Compound 3, which exhibited a dramatic improvement in aqueous kinetic solubility: 216 μM for the BCP analog vs. 0.60 μM for the phenyl analog at pH 6.5, representing a 360-fold increase. Thermodynamic solubility also increased from 1.70 μM to 19.7 μM (∼12-fold improvement) [1]. This class-level evidence demonstrates that incorporation of the BCP core—the foundational scaffold of tert-butyl ((3-aminobicyclo[1.1.1]pentan-1-yl)methyl)carbamate—can alleviate solubility limitations inherent in aromatic systems.
| Evidence Dimension | Aqueous kinetic solubility (pH 6.5) |
|---|---|
| Target Compound Data | BCP-containing analog (Compound 3): 216 μM (kinetic), 19.7 μM (thermodynamic) |
| Comparator Or Baseline | Phenyl-containing analog (BMS-708,163, Compound 1): 0.60 μM (kinetic), 1.70 μM (thermodynamic) |
| Quantified Difference | ∼360-fold (kinetic); ∼12-fold (thermodynamic) |
| Conditions | pH 6.5 aqueous buffer; J. Med. Chem. 2012, Table 1 |
Why This Matters
For procurement decisions in drug discovery programs targeting poorly soluble lead series, a building block based on the BCP scaffold offers a validated path to dramatically improving developability parameters early in the design cycle.
- [1] Stepan, A. F.; Subramanyam, C.; Efremov, I. V.; et al. J. Med. Chem. 2012, 55 (7), 3414–3424. Table 1 and associated text. View Source
